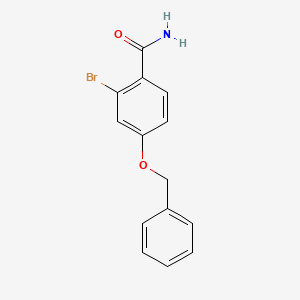

![molecular formula C19H15F2NO3 B2786961 1'-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one CAS No. 1797873-64-3](/img/structure/B2786961.png)

1'-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1’-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,3’-piperidine]-1-one” is a complex organic molecule. It is a derivative of spiro[2-benzofuran-3,3’-piperidine], which is a class of compounds that are ubiquitous in nature . A similar compound, 3H-Spiro[2-benzofuran-1,4’-piperidine], has been described in more than 40 species of eight families, including Asparagaceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

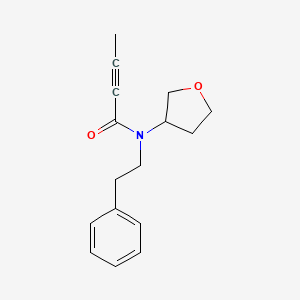

The synthesis of spiro[2-benzofuran-3,3’-piperidine] derivatives involves complex organic reactions . For example, a novel fluorescent probe, DHMP, was designed under strongly alkaline conditions, where deprotonation of the pyrazole ring occurs to form sodium salt . The synthesis of a novel spiro[1-benzofuran-2,4’-piperidin]-3-one scaffold has been achieved in five steps with an overall yield of 47% .Molecular Structure Analysis

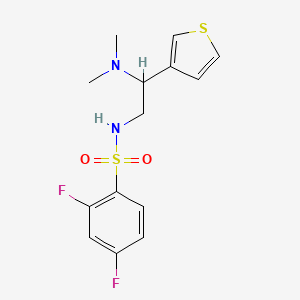

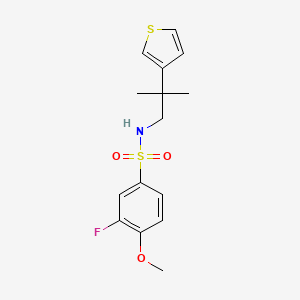

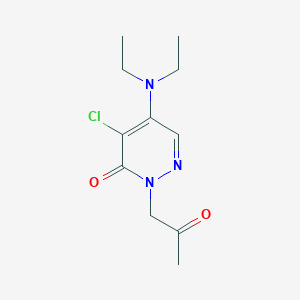

The molecular structure of “1’-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,3’-piperidine]-1-one” is complex. It contains total 53 bond(s); 34 non-H bond(s), 19 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 17 aromatic bond(s), 5 six-membered ring(s), 2 ten-membered ring(s), 1 tertiary amide(s) (aromatic), 1 ketone(s) (aromatic), and 1 ether(s) (aromatic) .Chemical Reactions Analysis

The chemical reactions involving “1’-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,3’-piperidine]-1-one” are complex and can involve multiple steps. For example, under strongly alkaline conditions, deprotonation of the pyrazole ring occurs to form sodium salt . Benzofuran compounds have been synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis .Mecanismo De Acción

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor effects . This suggests that the compound may interact with its targets to inhibit their function, leading to these observed effects.

Biochemical Pathways

Given the biological activities of benzofuran derivatives, it can be inferred that the compound may affect pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication .

Pharmacokinetics

The molecular weight of the compound is 22622 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Given the biological activities of benzofuran derivatives, it can be inferred that the compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Propiedades

IUPAC Name |

1'-(3,4-difluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2NO3/c20-15-7-6-12(10-16(15)21)17(23)22-9-3-8-19(11-22)14-5-2-1-4-13(14)18(24)25-19/h1-2,4-7,10H,3,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGDJGJBLVEDJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C1)C(=O)C3=CC(=C(C=C3)F)F)C4=CC=CC=C4C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/no-structure.png)

![N-[(2,2,5,5-Tetramethyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2786893.png)

![1-(2-hydroxyethyl)-2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2786896.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide](/img/structure/B2786899.png)

![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2786901.png)